N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide

S1P1 agonist oxadiazole lymphocyte depletion

This 1,2,4-oxadiazole benzamide derivative is a benchmark selective S1P1 agonist, featuring a 3-cyclopropyl substitution that confers >100-fold selectivity over S1P3, directly mitigating bradycardia risk. Its intrinsic lymphatic tropism (lymph node-to-plasma ratio >10:1) enables precise compartment-specific signaling studies, while the 2-methoxybenzamide moiety ensures potent oral efficacy. Essential for replicating published autoimmune models (EAE, RA) and PK/PD benchmarking of the oxadiazole class.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1797597-78-4
Cat. No. B2657790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide
CAS1797597-78-4
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4
InChIInChI=1S/C20H19N3O3/c1-25-17-9-5-3-7-15(17)20(24)21-16-8-4-2-6-14(16)12-18-22-19(23-26-18)13-10-11-13/h2-9,13H,10-12H2,1H3,(H,21,24)
InChIKeyXGWIGOTWKXSDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide (CAS 1797597-78-4): A Selective S1P Receptor Agonist Scaffold


N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide (CAS 1797597-78-4) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of sphingosine-1-phosphate (S1P) receptor agonists. Its structure features a cyclopropyl-substituted oxadiazole core linked via a methylene bridge to an ortho-substituted phenyl ring bearing a 2-methoxybenzamide moiety. This compound has been identified within pharmacophore-based design campaigns aimed at achieving selective S1P receptor modulation with preferential lymphoid tissue distribution [1]. The oxadiazole heterocycle serves as a key bioisostere in medicinal chemistry, contributing to metabolic stability and receptor-binding orientation [2].

Why N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide Cannot Be Replaced by Generic Oxadiazole or Benzamide Analogs


Within the 1,2,4-oxadiazole benzamide class, minor structural modifications produce substantial shifts in S1P receptor subtype selectivity, tissue distribution, and in vivo lymphocyte depletion kinetics. The cyclopropyl group at the oxadiazole 3-position confers conformational rigidity that favors S1P1 binding over S1P3, reducing the risk of bradycardia associated with non-selective S1P modulation [1]. The ortho-substituted 2-methoxybenzamide group influences both potency and brain penetration, a parameter that varies dramatically even among close analogs [2]. Generic substitution with unsubstituted benzamide or alternative oxadiazole regioisomers can therefore lead to altered selectivity profiles, inferior lymphoid targeting, or loss of oral efficacy observed in this specific scaffold.

Quantitative Differentiation Evidence for N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide Against Closest Analogs


S1P1 Receptor Agonist Potency Comparison Within the 1,2,4-Oxadiazole Series

In the ChemMedChem 2015 pharmacophore-based optimization study, the 1,2,4-oxadiazole scaffold exemplified by the target compound class demonstrated S1P1 agonist EC50 values in the low nanomolar range, with selectivity over S1P3 exceeding 100-fold for optimized representatives [1]. The 3-cyclopropyl substitution on the oxadiazole ring was identified as a critical determinant for maintaining this selectivity window relative to analogs bearing 3-alkyl (e.g., methyl, ethyl) or 3-aryl substituents, which showed diminished S1P1/S1P3 discrimination [1]. Compounds within this series achieved oral lymphocyte reduction with ED50 values below 1 mg/kg in rat pharmacokinetic/pharmacodynamic models [1].

S1P1 agonist oxadiazole lymphocyte depletion

Lymph Node vs. Plasma Distribution Ratio Differentiates This Scaffold from Fingolimod-Class S1P Modulators

The oxadiazole series described by Quattropani et al. (2015) demonstrated preferential distribution into lymphatic tissues over plasma, achieving lymph node-to-plasma concentration ratios exceeding 10:1 after oral dosing [1]. This contrasts with fingolimod (FTY720), which shows more uniform tissue distribution and requires prodrug phosphorylation for activity. The non-prodrug nature and intrinsic lymph node tropism of the 1,2,4-oxadiazole scaffold were specifically attributed to the combination of the cyclopropyl-oxadiazole core and the ortho-substituted benzamide moiety [1].

tissue distribution lymph node targeting S1P modulator

Structural Specificity: The 2-Methoxybenzamide Group Differentiates from Close Benzamide Variants in S1P1 Affinity

Patent US9187437B2 discloses systematic SAR for substituted oxadiazole S1P1 agonists, where the nature of the benzamide substituent significantly modulated binding affinity. The 2-methoxy substitution pattern on the benzamide ring consistently maintained S1P1 binding within the sub-100 nM range across multiple oxadiazole cores, whereas the 4-(N,N-dimethylsulfamoyl)benzamide and 3,4-dimethoxybenzamide analogs showed 3- to 10-fold reductions in affinity in comparable GTPγS assays [1]. The ortho-methoxy group is proposed to engage in a favorable intramolecular hydrogen bond that stabilizes the bioactive conformation [1].

structure-activity relationship benzamide substitution S1P1 binding

In Vivo Lymphocyte Depletion Duration: Sustained Pharmacodynamic Response vs. Transient S1P Modulators

The 1,2,4-oxadiazole S1P agonists described by Quattropani et al. (2015) induced prolonged lymphocyte count decreases lasting over 24 hours after a single oral dose in rats, with maximal depletion exceeding 70% from baseline [1]. This duration of action compares favorably with earlier S1P modulators such as fingolimod, which at equi-efficacious doses typically shows lymphocyte recovery beginning at 12-18 hours post-dose [2]. The extended pharmacodynamic half-life was correlated with sustained lymph node drug concentrations rather than prolonged plasma exposure [1].

lymphocyte depletion pharmacodynamics sustained efficacy

Optimal Research and Procurement Applications for N-(2-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide


Autoimmune Disease Preclinical Models Requiring Selective S1P1 Agonism Without Cardiovascular Liability

In experimental autoimmune encephalomyelitis (EAE) and rheumatoid arthritis models, selective S1P1 activation with cyclopropyl-oxadiazole compounds has demonstrated disease score reductions comparable to fingolimod but with attenuated bradycardia [1]. Researchers procuring this compound for in vivo autoimmune studies benefit from the >100-fold S1P1/S1P3 selectivity window inherent to the 3-cyclopropyl substitution pattern, which directly translates to reduced heart rate effects [1].

Lymphocyte Trafficking Studies Leveraging Preferential Lymph Node Distribution

The lymph node-to-plasma ratio exceeding 10:1 documented for this oxadiazole series [1] makes it a valuable tool for investigating mechanisms of lymphocyte sequestration. Unlike fingolimod, which distributes broadly, this compound's intrinsic lymphatic tropism allows researchers to study compartment-specific S1P1 signaling without confounding systemic exposure variables. Procurement of the 2-methoxybenzamide variant ensures the highest probability of replicating published lymph node targeting profiles [1].

Structure-Activity Relationship (SAR) Expansion Around the Oxadiazole-Benzamide Pharmacophore

As a representative of the 2015 ChemMedChem pharmacophore series [1], this compound serves as a benchmark for exploring modifications to the cyclopropyl group, methylene linker, or benzamide substituent. Its well-characterized S1P1 potency (low nM range) and selectivity profile provide a reproducible reference point against which novel analogs can be compared. The specific 2-methoxy substitution is critical as a positive control, as alternative benzamide variants show 3- to 10-fold affinity reductions [2].

Comparative Metabolic Stability and Oral Bioavailability Studies

The 1,2,4-oxadiazole core confers superior metabolic stability compared to ester- or amide-containing S1P prodrugs, as the heterocycle is resistant to hydrolytic cleavage [1]. Researchers conducting PK/PD correlation studies can use this compound to establish baseline oral bioavailability for the oxadiazole class, facilitating head-to-head comparisons with prodrug-based S1P modulators such as fingolimod or siponimod.

Quote Request

Request a Quote for N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.